molecular formula C24H27N5O2S B2620832 1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea CAS No. 1235291-07-2

1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea

Cat. No.: B2620832
CAS No.: 1235291-07-2
M. Wt: 449.57
InChI Key: RNIPMSHJUYWNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key pharmacophores: a diphenylmethyl urea group and a 4-methyl-1,2,3-thiadiazole ring linked via a piperidine core. Compounds featuring the 1,2,3-thiadiazole scaffold have demonstrated promising antimicrobial properties in scientific studies . Research on novel derivatives containing this moiety has shown potent activity against a range of Gram-positive bacteria, with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL, highlighting the potential of this chemical class in antimicrobial research . The diphenylmethyl (benzhydryl) group is a common feature in molecules designed to interact with biological targets, often contributing to enhanced binding affinity and metabolic stability. Furthermore, the urea functional group is known to serve as a privileged scaffold in drug discovery, capable of forming key hydrogen bonds with enzymatic targets. The specific molecular architecture of this compound, which combines these features, makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the areas of infectious diseases and oncology. As with all products of this nature, this compound is intended for laboratory research use only and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-benzhydryl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-17-22(32-28-27-17)23(30)29-14-12-18(13-15-29)16-25-24(31)26-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18,21H,12-16H2,1H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPMSHJUYWNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a diphenylmethyl group and a urea moiety through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Carbonyl-Piperidine Moieties

  • BJ49580 (1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine): Similarities: Shares the 4-methyl-1,2,3-thiadiazole-5-carbonyl-piperidine core. Differences: Replaces the diphenylmethyl urea with a phenylimidazole group.

Urea Derivatives with Piperidinylmethyl Linkers

  • 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () :
    • Similarities : Utilizes a urea-piperidinylmethyl scaffold.
    • Differences : Incorporates a fluorophenylpropyl and tetrazolylphenyl group instead of diphenylmethyl and thiadiazole.
    • Impact : The tetrazole (a carboxylic acid bioisostere) may improve solubility and metabolic stability, while fluorine enhances electronegativity, influencing binding interactions .

Piperidine-Linked Ureas with Acyl Modifications

  • 1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea (Compound 23, ) :
    • Similarities : Contains a urea-piperidine structure.
    • Differences : Replaces thiadiazole with a cyclopropanecarbonyl group and includes an oxaadamantyl substituent.
    • Impact : The cyclopropane ring increases rigidity and metabolic resistance, while the oxaadamantyl group may enhance CNS penetration due to its bicyclic structure .

Heterocyclic Urea Derivatives

  • 1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea () :
    • Similarities : Urea linked to a heterocyclic system (imidazopyridine).
    • Differences : Trifluoroethyl group and piperazine-pyrimidine substituents.
    • Impact : The trifluoroethyl group increases lipophilicity and may enhance blood-brain barrier permeability compared to diphenylmethyl .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight LogP (Predicted) Notable Properties
Target Compound Urea-piperidinylmethyl Diphenylmethyl, Thiadiazole-carbonyl ~500 (estimated) ~4.5 High lipophilicity, sulfur electronic effects
BJ49580 () Thiadiazole-carbonyl-piperidine Phenylimidazole 367.47 3.8 Moderate solubility, imidazole H-bonding
Compound Urea-piperidinylmethyl Fluorophenylpropyl, Tetrazolylphenyl ~450 (estimated) 3.2 Enhanced metabolic stability, polar
Compound 23 () Urea-piperidine Cyclopropanecarbonyl, Oxaadamantyl ~350 (estimated) 2.9 Rigid structure, CNS penetration
Compound Urea-imidazopyridine Trifluoroethyl, Piperazine-pyrimidine 510.51 4.36 High lipophilicity, BBB permeability

Research Findings and Implications

  • Thiadiazole vs.
  • Diphenylmethyl vs. Fluorophenyl/Trifluoroethyl : The diphenylmethyl group increases steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller, electronegative groups .
  • Piperidine vs.

Biological Activity

The compound 1-(diphenylmethyl)-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea is a derivative of thiadiazole and urea, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4OS\text{C}_{20}\text{H}_{24}\text{N}_4\text{OS}

This structure highlights the presence of diphenylmethyl and thiadiazole moieties, which are critical for its biological activity.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanisms include:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives exhibit inhibitory effects on enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and other kinases.
  • Antimicrobial Activity : Compounds containing thiadiazole rings have shown significant antimicrobial properties against various pathogens.
  • Antitumor Activity : Several studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells through multiple pathways.

Biological Activity Overview

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits FAK and other kinases
AntimicrobialExhibits significant activity against bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro
AnalgesicProvides pain relief in animal models

Anticancer Properties

A study conducted by Sun et al. (2011) synthesized novel 1,3,4-thiadiazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that compounds similar to the target compound showed potent activity against HEPG2 and HELA cell lines with EC50 values below 20 μM .

Antimicrobial Efficacy

Research has demonstrated that 1,3,4-thiadiazole derivatives possess broad-spectrum antimicrobial activities. For instance, a derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics .

Anti-inflammatory Effects

In a recent study, a series of thiadiazole derivatives were evaluated for their anti-inflammatory properties using LPS-stimulated macrophages. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this urea-thiadiazole-piperidine hybrid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of a piperidine derivative with a thiadiazole carbonyl group, followed by urea bond formation. Key steps include:

  • Thiadiazole-piperidine coupling : Use of Pd(PPh₃)₄ in deoxygenated DMF/water mixtures under Suzuki-Miyaura conditions (e.g., aryl boronic acid cross-coupling) .
  • Urea formation : Reacting an isocyanate intermediate with a diphenylmethylamine derivative in anhydrous THF at 0–5°C to minimize side reactions .
  • Yield Optimization : Control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:isocyanate) improves purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., diphenylmethyl protons at δ 4.8–5.2 ppm; piperidine CH₂ at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl signals (urea C=O at ~155 ppm; thiadiazole C=O at ~165 ppm) .
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and thiadiazole C-S absorption (~680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₅O₂S: 514.1912) .

Advanced Research Questions

Q. How can regioselectivity challenges during thiadiazole-piperidine coupling be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the thiadiazole to favor coupling at the 5-position .
  • Catalytic Systems : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance selectivity. For example, Pd(PPh₃)₄ in DMF at 80°C achieves >90% regioselectivity .
  • DoE Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading. Flow chemistry (e.g., continuous microreactors) enables precise control of these parameters .

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤10% v/v) for in vitro assays, though cytotoxicity must be monitored .
  • Aqueous Formulations : Develop micellar suspensions with polysorbate-80 (0.1% w/v) or PEG-400 to enhance dispersibility .
  • Pro-Drug Derivatives : Introduce ionizable groups (e.g., phosphate esters) on the diphenylmethyl moiety to improve hydrophilicity .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., thiadiazole ring oxidation). LC-MS/MS tracks metabolite formation .
  • Structural Optimization : Replace metabolically vulnerable groups (e.g., methyl on thiadiazole with trifluoromethyl) to enhance stability .
  • Pharmacokinetic Profiling : Use radiolabeled analogs (³H or ¹⁴C) to study absorption/distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.